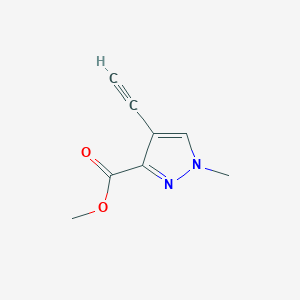

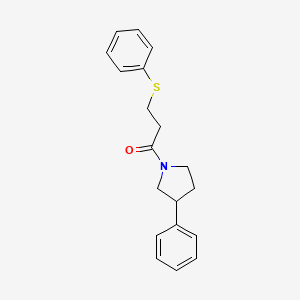

![molecular formula C17H16N4O3 B2646081 ethyl N-[2-oxo-5-(pyridin-2-yl)-2,3-dihydro-1H-1,4-benzodiazepin-3-yl]carbamate CAS No. 168162-20-7](/img/structure/B2646081.png)

ethyl N-[2-oxo-5-(pyridin-2-yl)-2,3-dihydro-1H-1,4-benzodiazepin-3-yl]carbamate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

This compound is a key ingredient in the development of pharmaceutical drugs used to treat various diseases such as cancer, cardiovascular disorders, and neurological diseases .

Synthesis Analysis

The synthesis of similar compounds often involves the use of a pyrrolidine ring, a nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases . A Diels–Alder reaction between key intermediates can lead to the formation of the desired compound .Molecular Structure Analysis

The molecular structure of similar compounds often involves a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . This structure allows for efficient exploration of the pharmacophore space due to sp3-hybridization, contributes to the stereochemistry of the molecule, and increases three-dimensional coverage due to the non-planarity of the ring .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds often involve a Diels–Alder reaction between key intermediates . This reaction can lead to the formation of the desired compound, which can then be converted to a carboxylic acid intermediate by reaction with hydrogen at room temperature .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds often depend on the specific structure and functional groups present. For example, ethyl 2-oxo-2-(pyridin-3-yl)acetate has a molecular weight of 179.18 .Aplicaciones Científicas De Investigación

Antimitotic Agents and Anticancer Research

Ethyl N-[2-oxo-5-(pyridin-2-yl)-2,3-dihydro-1H-1,4-benzodiazepin-3-yl]carbamate has been explored in various scientific research contexts, particularly in the synthesis of potential anticancer agents. Studies have detailed the synthesis and biological evaluation of various derivatives, highlighting their potential in inhibiting mitosis and inducing cytotoxic activity against experimental neoplasms in mice. Key findings in this area include:

Synthesis and Anticancer Properties : The synthesis of derivatives like pyrido[4,3-b][1,4]oxazines and pyrido[4,3-b][1,4]thiazines from ethyl (6-amino-4-chloro-5-nitropyridin-2-yl)carbamate has shown significant effects on the proliferation and mitotic index of cultured L1210 cells and the survival of mice bearing P388 leukemia (Temple et al., 1983).

Modifications and Biological Activities : Alterations at the 2 and 3 positions of the pyrazine ring of certain compounds revealed a significant effect on cytotoxicity and the inhibition of mitosis in cultured lymphoid leukemia L1210 cells. Compounds with potent in vitro cytotoxicities also exhibited a similar level of in vivo activity (Temple et al., 1991).

Metabolism and Activity : Studies on the metabolism of certain carbamate derivatives in mice identified a hydroxylated metabolite, which was then methylated to give a methoxy derivative. The difference in activity between various isomers of these compounds has been noted, with some isomers being more potent than others (Temple & Rener, 1992).

Other Applications

Heterocyclic Compounds Synthesis : Ethyl 4,4-difluoro-4-phenoxyacetoacetate, a compound with a similar structure, has been studied as a precursor for synthesizing various heterocyclic compounds containing phenoxydifluoromethyl groups. This research opens pathways for designing biologically active heterocycles (Solodukhin et al., 2004).

Catalyst-free Synthesis : Innovative, environmentally friendly techniques for synthesizing N-pyridin-2-yl, N-quinolin-2-yl, and N-isoquinolin-1-yl carbamates from corresponding hetaryl ureas and alcohols have been developed. These methods provide a wide range of N-hetaryl substituted carbamates and are considered suitable for good-to-high yielding synthesis (Kasatkina et al., 2021).

Mecanismo De Acción

While the exact mechanism of action for this specific compound is not clear, similar compounds with a pyrrolidine ring have been used to obtain compounds for the treatment of human diseases . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

Safety and Hazards

Propiedades

IUPAC Name |

ethyl N-(2-oxo-5-pyridin-2-yl-1,3-dihydro-1,4-benzodiazepin-3-yl)carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N4O3/c1-2-24-17(23)21-15-16(22)19-12-8-4-3-7-11(12)14(20-15)13-9-5-6-10-18-13/h3-10,15H,2H2,1H3,(H,19,22)(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEYRWEZKUDJLQJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)NC1C(=O)NC2=CC=CC=C2C(=N1)C3=CC=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

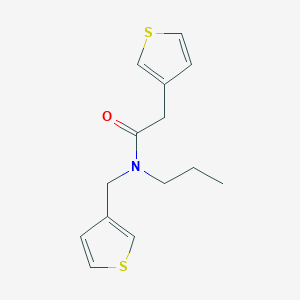

![5-acetyl-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)thiophene-2-carboxamide](/img/structure/B2646005.png)

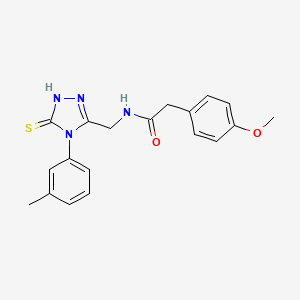

![N-(3,4-dimethoxyphenethyl)-2-((3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2646006.png)

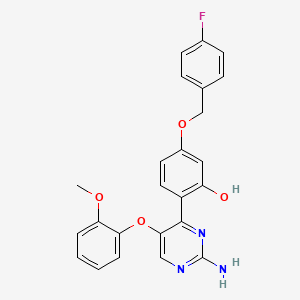

![4-{2-[(2-Chloro-1,3-thiazol-5-yl)methoxy]benzyl}morpholine](/img/structure/B2646009.png)

![6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole-6-carboxylic acid hydrochloride](/img/structure/B2646015.png)

![2,2-Difluoro-N-(oxolan-2-ylmethyl)-6-azaspiro[2.5]octane-6-carboxamide](/img/structure/B2646019.png)

![2-(4-cyclopropyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]acetamide](/img/structure/B2646020.png)